molecular formula C6Br2I4 B3069734 1,4-Dibromo-2,3,5,6-tetraiodobenzene CAS No. 886759-09-7

1,4-Dibromo-2,3,5,6-tetraiodobenzene

Cat. No. B3069734
CAS RN: 886759-09-7
M. Wt: 739.49 g/mol
InChI Key: XPGHEGXNGYFMQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,4-Dibromo-2,3,5,6-tetraiodobenzene is C6Br2I4 . The molecular weight is 739.49 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 739.49 . It is poorly soluble, with a solubility of 0.00000228 mg/ml . The compound is also lipophilic, with a consensus Log Po/w of 5.75 .

Scientific Research Applications

Material Science and Crystal Engineering

DBTIB’s structure suggests potential for use in organic semiconductors . The heavy halogen atoms (bromine and iodine) present in DBTIB can significantly influence electronic properties. Researchers explore its application in designing novel materials for electronic devices, such as organic field-effect transistors (OFETs) and solar cells .

Mechanism of Action

1,4-Dibromo-2,3,5,6-tetraiodobenzene can potentially act as a ligand (a molecule that binds to a central metal atom) in the formation of transition-metal complexes.

Safety and Hazards

The compound is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet suggests avoiding dust formation, contact with skin, eyes, or clothing, and recommends using personal protective equipment .

properties

IUPAC Name

1,4-dibromo-2,3,5,6-tetraiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2I4/c7-1-3(9)5(11)2(8)6(12)4(1)10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGHEGXNGYFMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)I)Br)I)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2I4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,3,5,6-tetraiodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromo-2,3,5,6-tetraiodobenzene
Reactant of Route 2
1,4-Dibromo-2,3,5,6-tetraiodobenzene
Reactant of Route 3
1,4-Dibromo-2,3,5,6-tetraiodobenzene
Reactant of Route 4
1,4-Dibromo-2,3,5,6-tetraiodobenzene
Reactant of Route 5
1,4-Dibromo-2,3,5,6-tetraiodobenzene
Reactant of Route 6
1,4-Dibromo-2,3,5,6-tetraiodobenzene

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